molecular formula C23H23N3O3S2 B2988840 N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide CAS No. 1260630-22-5

N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide

Katalognummer B2988840
CAS-Nummer: 1260630-22-5
Molekulargewicht: 453.58
InChI-Schlüssel: UKMXABVNTVOBQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide is a useful research compound. Its molecular formula is C23H23N3O3S2 and its molecular weight is 453.58. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

Research on thieno[2,3-d]pyrimidines reveals their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two critical enzymes in the nucleotide synthesis pathway, making them promising antitumor agents. A study by Gangjee et al. (2009) highlights the synthesis of classical and nonclassical analogues with substantial inhibitory activity against human TS and DHFR, suggesting a significant potential for tumor cell growth inhibition. These compounds' efficacy is enhanced by specific substitutions, demonstrating the scaffold's adaptability for targeting a broad spectrum of tumor types (Gangjee et al., 2009).

Development of Antifolate Agents

The design and synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines have been pursued as potential antifolate agents. These molecules have shown promise as DHFR inhibitors with significant antitumor activity. By exploiting the pyrrolo[2,3-d]pyrimidine scaffold, researchers aim to develop new therapeutic options for treating tumors and managing opportunistic infections in immunocompromised patients (Gangjee et al., 2007).

Crystallographic Insights and Structural Analysis

The structural elucidation of thieno[2,3-d]pyrimidine derivatives has provided valuable insights into their potential biological activities. Crystallographic studies of compounds with diaminopyrimidin-2-ylthioacetamide derivatives have showcased their folded conformation, which could be vital for their interaction with biological targets. Such structural analyses contribute to a deeper understanding of the molecular basis of their action and the design of more effective derivatives (Subasri et al., 2016).

Synthesis of Heterocyclic Compounds

The reactivity of cyanoacetamide derivatives has been explored for the synthesis of various heterocyclic compounds, including thieno[2,3-d]pyrimidines. These reactions have led to the creation of molecules with potential insecticidal activities against agricultural pests, demonstrating the versatile applications of thieno[2,3-d]pyrimidine derivatives beyond the pharmaceutical domain (Fadda et al., 2017).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide involves the condensation of N-ethylacetamide with 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetonitrile, followed by reduction and benzyl protection of the resulting intermediate.", "Starting Materials": [ "N-ethylacetamide", "2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetonitrile", "Sodium borohydride", "Benzyl chloride", "Triethylamine", "Methanol", "Acetic acid", "Diethyl ether" ], "Reaction": [ "Step 1: Condensation of N-ethylacetamide with 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetonitrile in the presence of triethylamine and methanol to form the intermediate.", "Step 2: Reduction of the intermediate with sodium borohydride in methanol to form the corresponding amine.", "Step 3: Protection of the amine with benzyl chloride in the presence of triethylamine and diethyl ether to form the final product, N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide." ] }

CAS-Nummer

1260630-22-5

Produktname

N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide

Molekularformel

C23H23N3O3S2

Molekulargewicht

453.58

IUPAC-Name

N-benzyl-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-ethylacetamide

InChI

InChI=1S/C23H23N3O3S2/c1-2-24(15-17-7-4-3-5-8-17)20(27)16-26-19-11-14-31-21(19)22(28)25(23(26)29)12-10-18-9-6-13-30-18/h3-9,11,13-14H,2,10,12,15-16H2,1H3

InChI-Schlüssel

UKMXABVNTVOBQA-UHFFFAOYSA-N

SMILES

CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.